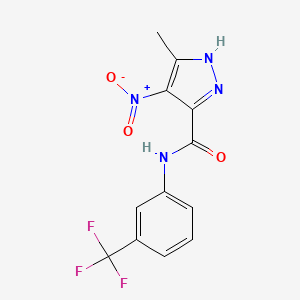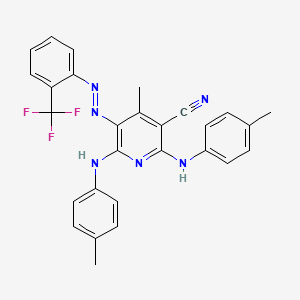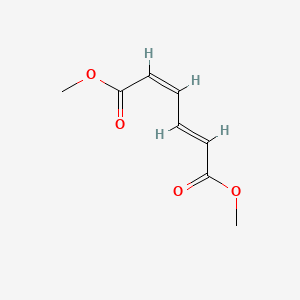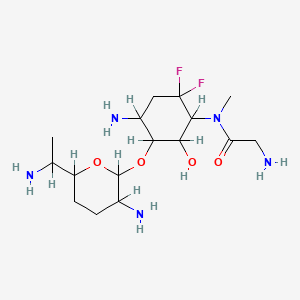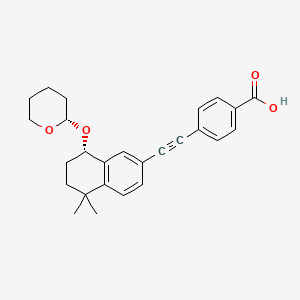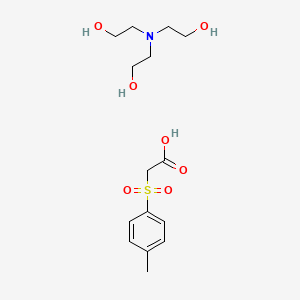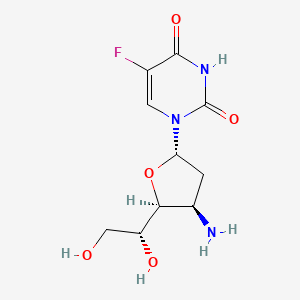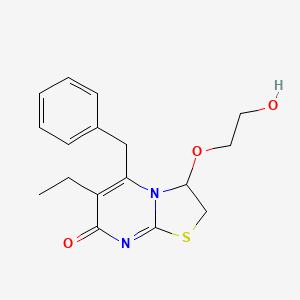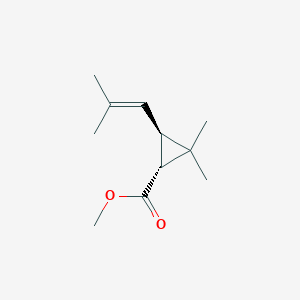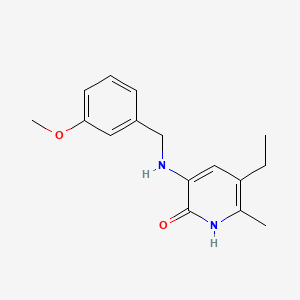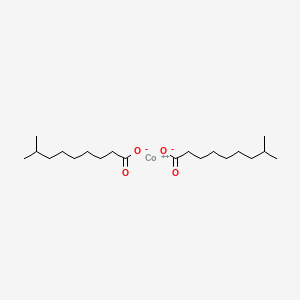
Cobalt(II) isodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(II) isodecanoate is an organometallic compound with the chemical formula C20H38CoO4. It is a cobalt salt of isodecanoic acid, where cobalt is in the +2 oxidation state. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt(II) isodecanoate can be synthesized through the reaction of cobalt(II) acetate with isodecanoic acid. The reaction typically occurs in a solvent such as toluene or xylene, under reflux conditions. The general reaction is as follows:
Co(CH3COO)2+2C9H19COOH→Co(C9H19COO)2+2CH3COOH
Industrial Production Methods
In industrial settings, this compound is produced by reacting cobalt(II) oxide or cobalt(II) hydroxide with isodecanoic acid. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt(II) isodecanoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to cobalt(III) compounds under specific conditions.
Reduction: It can be reduced back to cobalt(0) or cobalt(I) states using strong reducing agents.
Substitution: The isodecanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Cobalt(III) isodecanoate or cobalt(III) oxide.
Reduction: Cobalt(0) or cobalt(I) complexes.
Substitution: New cobalt(II) complexes with different ligands.
Applications De Recherche Scientifique
Cobalt(II) isodecanoate has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Material Science: It is employed in the synthesis of cobalt-based nanomaterials and thin films.
Biomedicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Environmental Science: It is used in the development of sensors for detecting environmental pollutants.
Mécanisme D'action
The mechanism by which cobalt(II) isodecanoate exerts its effects depends on the specific application. In catalysis, the cobalt center acts as an active site for the reaction, facilitating the transformation of substrates. In biological systems, cobalt(II) can interact with biomolecules, potentially leading to the generation of reactive oxygen species (ROS) and subsequent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(II) acetate: Another cobalt(II) salt with similar catalytic properties.
Cobalt(II) chloride: Used in similar applications but has different solubility and reactivity profiles.
Cobalt(II) nitrate: Often used in the synthesis of cobalt-based materials.
Uniqueness
Cobalt(II) isodecanoate is unique due to its specific ligand environment, which can influence its solubility, stability, and reactivity. The isodecanoate ligands provide a hydrophobic environment, making it suitable for applications in non-polar solvents and organic media.
Propriétés
Numéro CAS |
84255-53-8 |
|---|---|
Formule moléculaire |
C20H38CoO4 |
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
cobalt(2+);8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Co/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
Clé InChI |
LPUCXUOQRDYLGK-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



